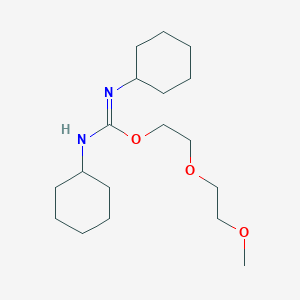
2-(2-Methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate is a chemical compound with a complex structure that includes both ether and carbamimidate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodiimide. The process involves the following steps:
Activation of the Alcohol: The hydroxyl group of 2-(2-Methoxyethoxy)ethanol is activated using a suitable activating agent such as DCC.
Formation of the Carbamimidate: The activated alcohol reacts with DCC to form the carbamimidate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate undergoes various types of chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamimidate group can be reduced to form amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbamimidate linkages.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate involves the formation of stable carbamimidate linkages with target molecules. The molecular targets include hydroxyl and amino groups in proteins, peptides, and other biomolecules. The pathways involved in its action include:
Formation of Covalent Bonds: The carbamimidate group reacts with nucleophilic groups to form stable covalent bonds.
Stabilization of Complexes: The ether groups provide stability to the formed complexes, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A simpler compound with similar ether groups but lacking the carbamimidate functionality.
N,N’-Dicyclohexylcarbodiimide (DCC): A reagent used in the synthesis of carbamimidates but without the ether groups.
Uniqueness
2-(2-Methoxyethoxy)ethyl N,N’-dicyclohexylcarbamimidate is unique due to the presence of both ether and carbamimidate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
CAS No. |
88428-89-1 |
|---|---|
Molecular Formula |
C18H34N2O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C18H34N2O3/c1-21-12-13-22-14-15-23-18(19-16-8-4-2-5-9-16)20-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3,(H,19,20) |
InChI Key |
NIZMORXKCNFJAP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















